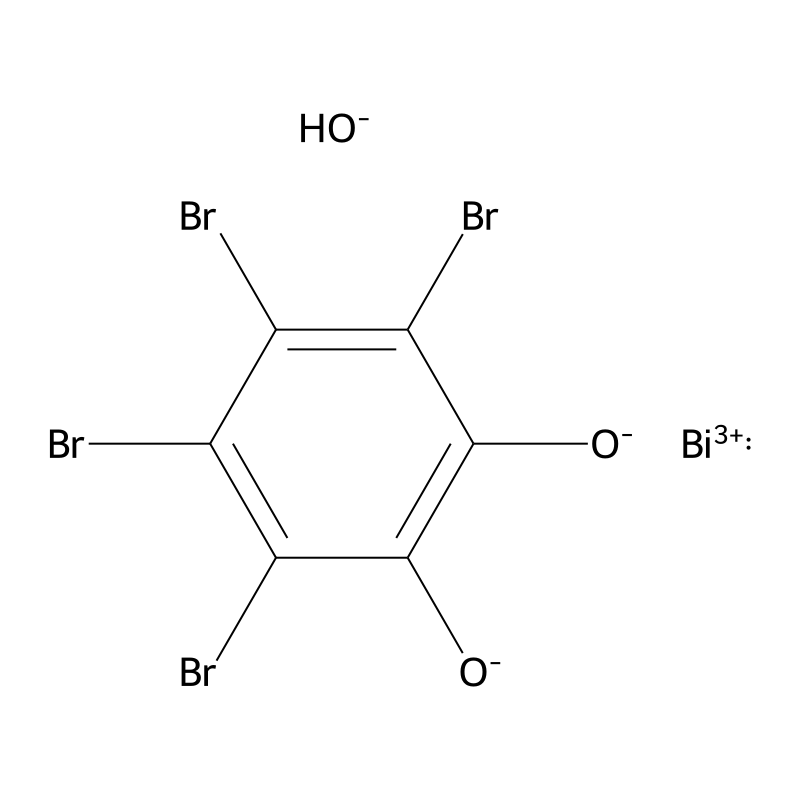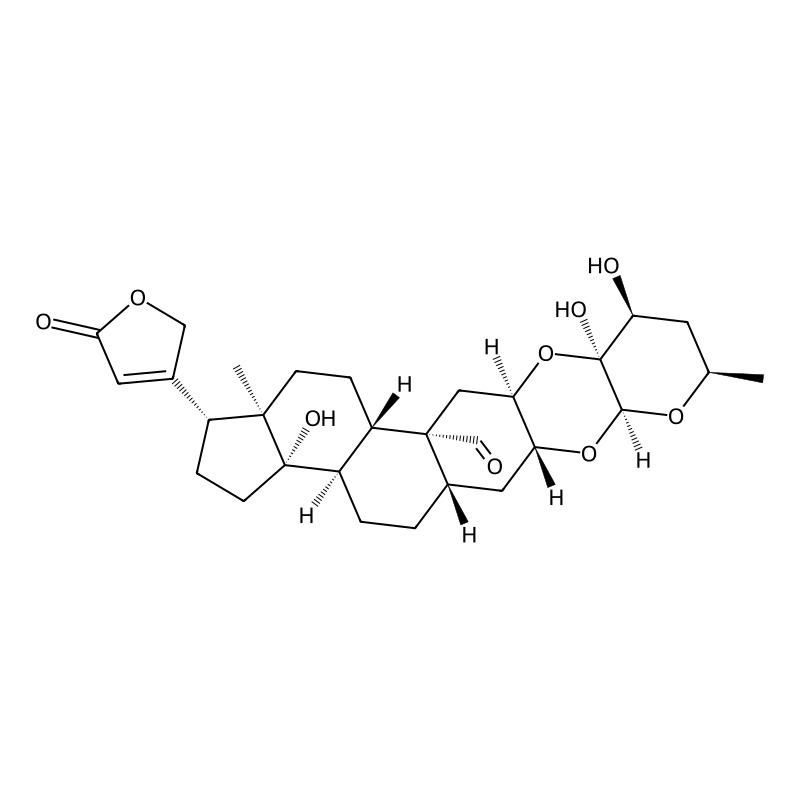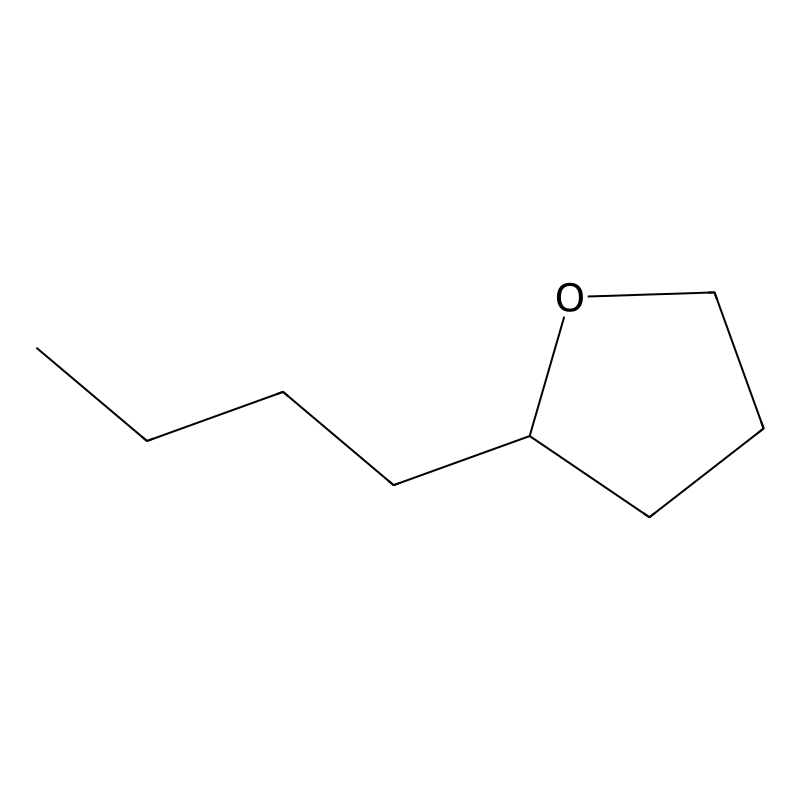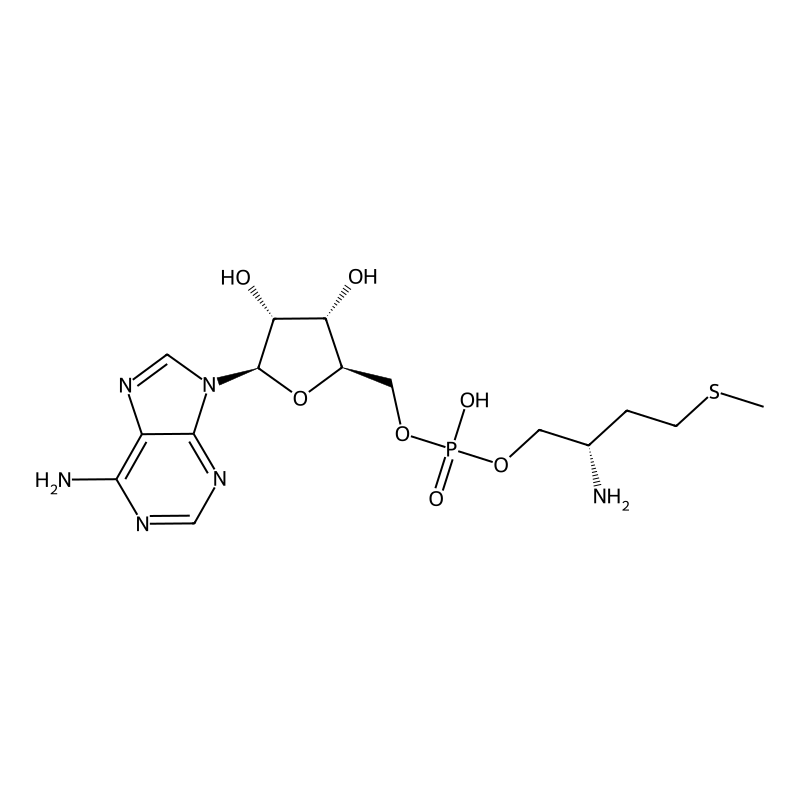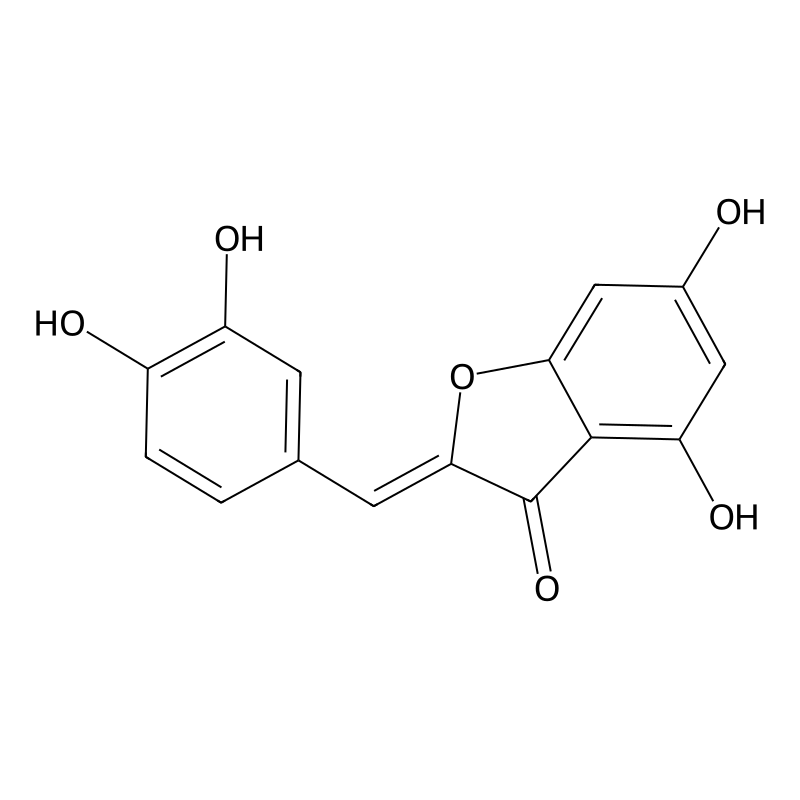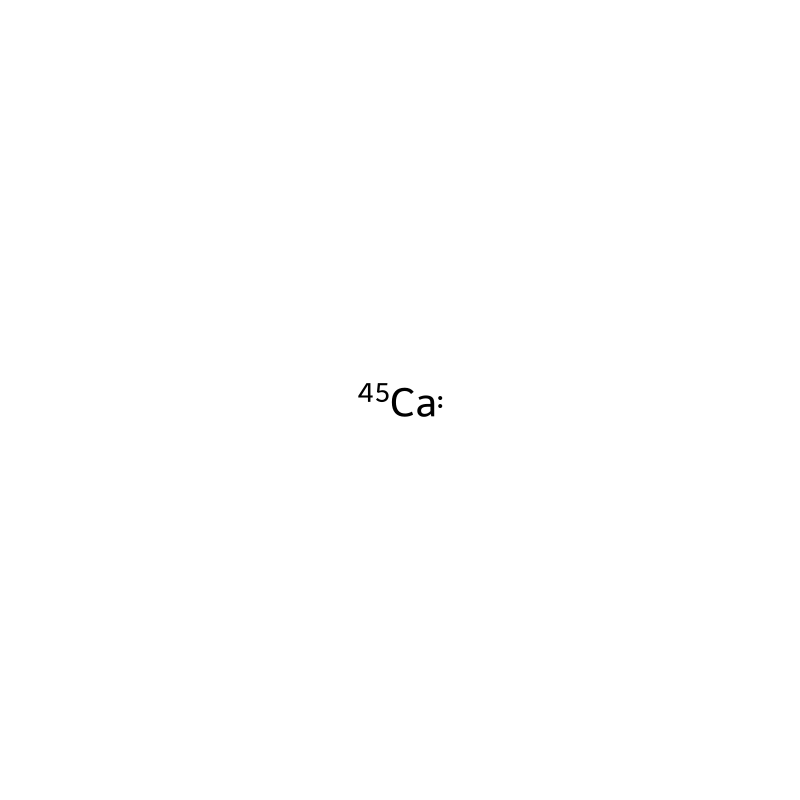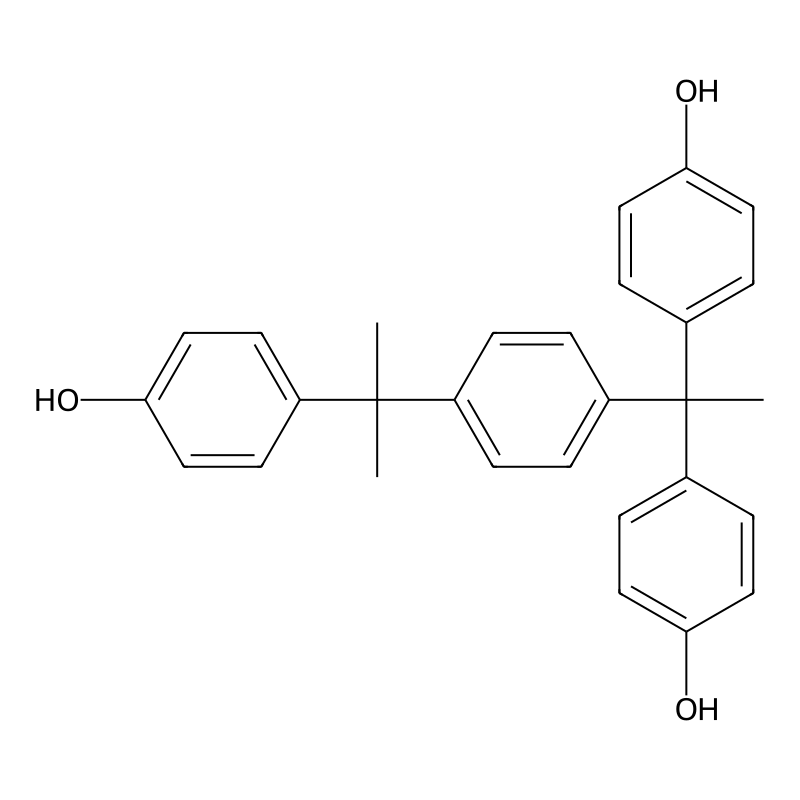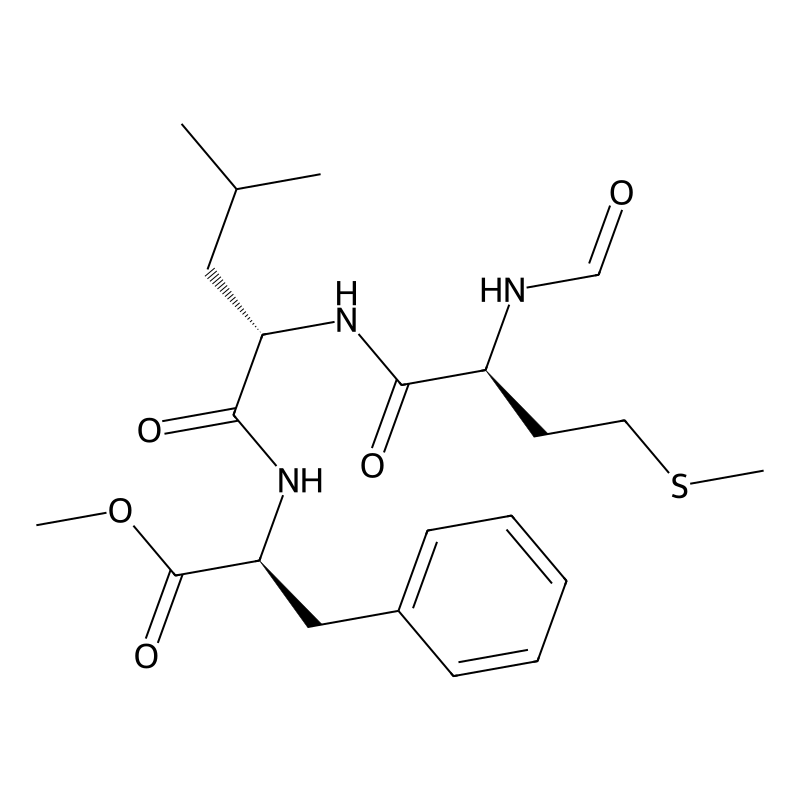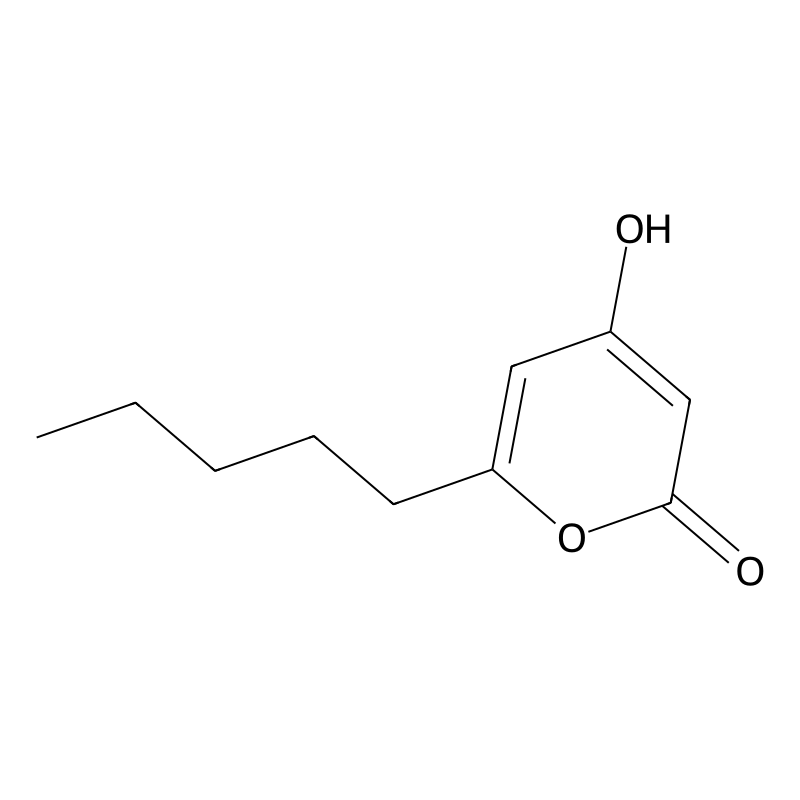Glutamyl-valyl-phenylalanine
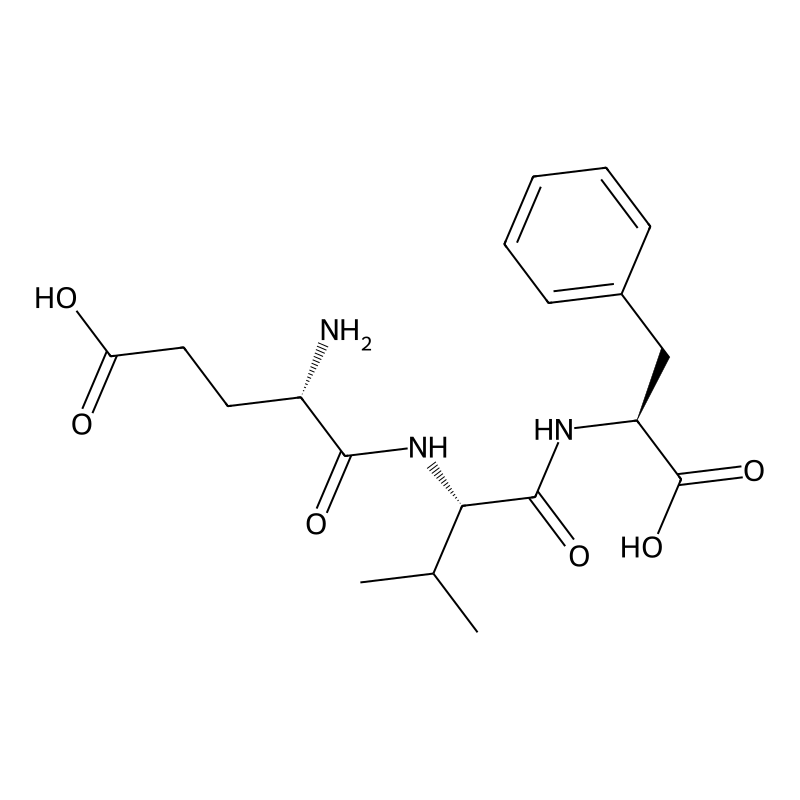
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Occurrence and Formation:
Glutamyl-valyl-phenylalanine (γ-Glu-Val-Phe) is a tripeptide composed of three amino acids: glutamic acid, valine, and phenylalanine. While its specific function and natural occurrence remain largely unknown, research has identified its presence in the yeast Saccharomyces cerevisiae (). Studies suggest that S. cerevisiae can produce γ-Glu-Val-Phe through multiple pathways, potentially involving enzymes like glutamate-cysteine ligase (Gsh1p), γ-glutamyltransferase (Ecm38p, Dug2p-Dug3p complex), and glutathione synthetase (Gsh2p) ().
Potential Roles:
Limited research exists on the specific role of γ-Glu-Val-Phe in biological systems. However, its presence in yeast alongside other γ-glutamyl peptides like glutathione (GSH) suggests potential involvement in similar cellular processes. GSH is a crucial antioxidant involved in detoxification, enzyme regulation, and protein folding (). Therefore, γ-Glu-Val-Phe might play a role in related pathways, although further research is necessary to confirm these possibilities.
Future Research Directions:
Given the limited knowledge surrounding γ-Glu-Val-Phe, future research could focus on several key areas:
- Function: Elucidating the specific biological function of γ-Glu-Val-Phe in S. cerevisiae and other organisms.
- Biosynthesis: Further investigating the specific enzymes and pathways involved in its formation.
- Regulation: Understanding the factors that regulate the production and degradation of γ-Glu-Val-Phe.
- Potential applications: Exploring whether γ-Glu-Val-Phe possesses any potential benefits for human health or other applications.
- GVP is a specific sequence of three amino acids: glutamic acid, valine, and phenylalanine.
- It can be obtained through chemical synthesis or enzymatic digestion of proteins containing these amino acids [].
- GVP's significance in scientific research is currently being explored. Studies suggest potential roles in areas like peptide-protein interactions and enzyme function, but more research is needed [].
Molecular Structure Analysis
- GVP's structure features a central carbon chain with amino acid side groups attached.
- Glutamic acid has a carboxylic acid group (COOH) and an amine group (NH2). Valine has a branched hydrocarbon chain. Phenylalanine has an aromatic ring structure.
- The specific arrangement of these groups can influence GVP's interactions with other molecules [].
Chemical Reactions Analysis
- Synthesis: GVP can be synthesized in a lab using various methods, commonly through a process called peptide synthesis, which joins the amino acids together [].
- Decomposition: GVP can be broken down into its individual amino acids through hydrolysis, a reaction involving water molecules. Enzymes can also facilitate this process [].
- Other reactions: GVP may participate in other reactions depending on the research context. However, specific details require further investigation.
Physical And Chemical Properties Analysis
- Research suggests GVP might be involved in peptide-protein interactions, where it binds to specific proteins. This potential function is being explored in the context of enzyme regulation and signal transduction within cells.
- The exact mechanism of action requires further investigation.
- Information on specific hazards associated with GVP is limited due to its ongoing research.
- As a peptide, it is generally not expected to be highly toxic or flammable. However, proper handling procedures are recommended for any laboratory chemicals [].
Note:
- The research on GVP is ongoing, and more information might become available in the future.
- This analysis is for educational purposes only and does not cover any medical or therapeutic applications.
